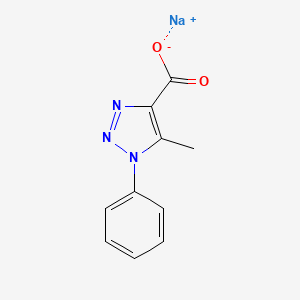
2-Anilino-4H-1,3-thiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms The presence of an anilino group (a phenyl group attached to an amino group) at the 2-position of the thiazine ring adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an isocyanate derivative. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 2-Anilino-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.
Substitution: The anilino group can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; conditions: room temperature to moderate heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically carried out in an inert atmosphere.
Substitution: Halogens, nitro compounds; conditions: often require a catalyst and controlled temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated or nitrated thiazine derivatives
科学的研究の応用
2-Anilino-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Anilino-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
類似化合物との比較
1,3-Benzothiazin-4-ones: These compounds have a similar thiazine ring structure but with a benzene ring fused to the thiazine ring.
Thieno[3,2-e]-1,3-thiazin-4-ones: These compounds have a thiophene ring fused to the thiazine ring.
1,3-Thiazin-2,4-diones: These compounds have a similar thiazine ring but with different substituents at the 2 and 4 positions.
Uniqueness: 2-Anilino-4H-1,3-thiazin-4-one stands out due to the presence of the anilino group, which enhances its chemical reactivity and biological activity.
特性
CAS番号 |
65200-44-4 |
|---|---|
分子式 |
C10H8N2OS |
分子量 |
204.25 g/mol |
IUPAC名 |
2-anilino-1,3-thiazin-4-one |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
InChIキー |
KFSFPGCYKUGMAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=O)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



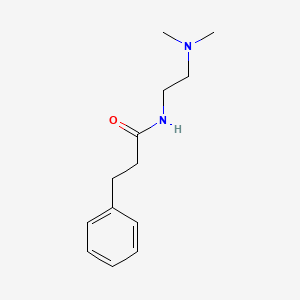

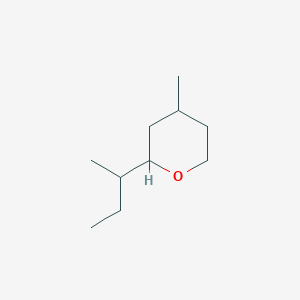
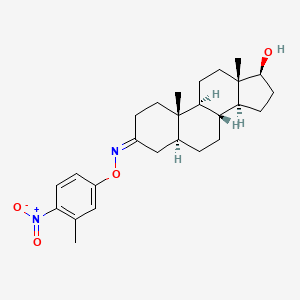
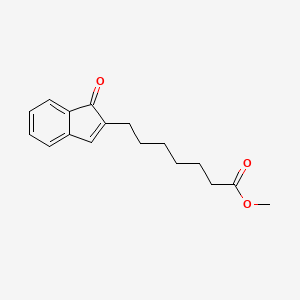
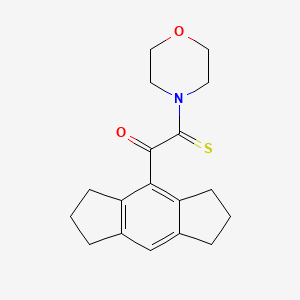
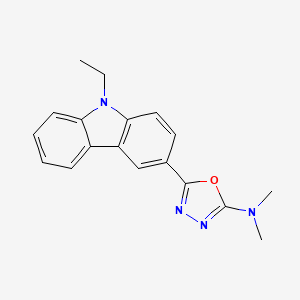
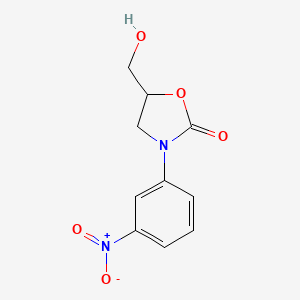

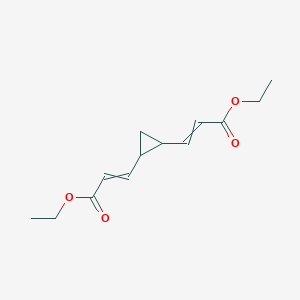

![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
